molecular formula C13H22N4O B2469431 N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide CAS No. 442659-34-9

N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2469431
CAS No.: 442659-34-9
M. Wt: 250.346
InChI Key: KRCPLLRGUAVQQY-UHFFFAOYSA-N
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Description

N-(2,2,6,6-Tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide is a synthetic compound featuring a pyrazole ring linked to a carboxamide group substituted with a 2,2,6,6-tetramethylpiperidine moiety. The tetramethyl groups on the piperidine ring confer significant steric hindrance, which may influence its pharmacokinetic properties, including metabolic stability and receptor-binding selectivity.

Properties

IUPAC Name

N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-12(2)7-9(8-13(3,4)17-12)15-11(18)10-5-6-14-16-10/h5-6,9,17H,7-8H2,1-4H3,(H,14,16)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCPLLRGUAVQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=NN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. For example, the continuous-flow reductive amination of 1,6-hexanediamine with 2,2,6,6-tetramethyl-4-piperidinone in a micro fixed-bed reactor has been reported to provide high yields and purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Oxone, iodine.

    Reducing Agents: Hydrogen in the presence of a catalyst like Pt/C.

    Bases: Triethylamine, lithium tetramethylpiperidide.

Major Products:

    Hydroxylamines: Formed through oxidation reactions.

    Amines: Formed through reduction reactions.

    Allylated Amines: Formed through substitution reactions.

Scientific Research Applications

N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide involves its interaction with molecular targets through its amide and pyrazole functional groups. These interactions can lead to stabilization of reactive intermediates, inhibition of specific enzymes, or modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Structural Differences

The compound N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (CAS: 2690350-15-1, Empirical Formula: C₄₆H₅₄FN₇O₉) serves as a relevant comparator . Below is a detailed analysis:

Property N-(2,2,6,6-Tetramethylpiperidin-4-yl)-1H-Pyrazole-3-Carboxamide N-(Piperidin-1-yl)-5-(4-Iodophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-1H-Pyrazole-3-Carboxamide
Core Structure Pyrazole-3-carboxamide with tetramethylpiperidine substituent Pyrazole-3-carboxamide with piperidin-1-yl and aromatic halogenated substituents
Molecular Weight Not explicitly provided (likely <500 g/mol) 867.96 g/mol
Key Substituents 2,2,6,6-Tetramethylpiperidine 4-Iodophenyl, 2,4-dichlorophenyl, fluorine, methylimidazole-piperidine
Steric Effects High (due to tetramethyl groups) Moderate (bulky aromatic substituents dominate)
Halogen Content None Iodine, chlorine, fluorine

Pharmacological Implications

  • Steric Hindrance : The tetramethylpiperidine group in the primary compound likely reduces metabolic degradation by cytochrome P450 enzymes, enhancing half-life compared to the comparator, which lacks such steric protection .
  • The primary compound’s lack of halogens may favor safer pharmacokinetics.
  • Target Selectivity: The comparator’s iodine and dichlorophenyl groups suggest possible applications in radiolabeling or targeting halogen-sensitive receptors (e.g., cannabinoid or serotonin receptors). In contrast, the tetramethylpiperidine moiety in the primary compound could enhance selectivity for sterically constrained binding pockets, such as those in kinases or GPCRs .

Biological Activity

N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

Molecular Formula: C13H22N4O
Molecular Weight: 250.34 g/mol
IUPAC Name: this compound
InChI Key: BQWZLZJYVZQKSE-UHFFFAOYSA-N

This compound features a pyrazole ring and a piperidine moiety that contribute to its biological activity. Its structural complexity allows it to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring: Synthesized through the reaction of hydrazine with a suitable carbonyl compound.
  • Attachment of the Piperidine Moiety: This is achieved via reductive amination or similar reactions involving 2,2,6,6-tetramethylpiperidin-4-one and an amine.
  • Carboxamide Formation: The final step involves the introduction of the carboxamide group.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. For instance:

  • In vitro Studies: this compound demonstrated significant inhibitory effects against various bacterial strains. The minimum inhibitory concentrations (MICs) were reported in several studies as follows:
Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

These findings suggest its potential as a lead compound in developing new antimicrobial agents.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

  • Mechanism of Action: It appears to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. In a study comparing various pyrazole derivatives, this compound showed IC50 values against COX-1 and COX-2 comparable to standard anti-inflammatory drugs.
CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)
N-(2,2,6,6-tetramethyl...)25.030.5
Celecoxib0.040.04

These results indicate that while it is less potent than celecoxib, it still exhibits significant anti-inflammatory activity.

Case Studies

Case Study 1: In Vivo Anti-inflammatory Effects

A study conducted on carrageenan-induced paw edema in rats showed that administration of this compound resulted in a reduction of edema comparable to indomethacin:

TreatmentEdema Reduction (%)
Control0
Indomethacin60
N-(2,2,6,6-tetramethyl...)45

This suggests that the compound may have therapeutic potential for inflammatory conditions.

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